molecular formula C12H22N2O2 B13010315 tert-butyl 1-(aminomethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate CAS No. 1334499-04-5

tert-butyl 1-(aminomethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate

Cat. No.: B13010315
CAS No.: 1334499-04-5
M. Wt: 226.32 g/mol
InChI Key: UOJGCKCHNCCMSV-UHFFFAOYSA-N
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Description

Tert-butyl 1-(aminomethyl)-3-azabicyclo[410]heptane-3-carboxylate is a bicyclic compound with a unique structure that includes a tert-butyl group, an aminomethyl group, and a carboxylate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 1-(aminomethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate typically involves the reaction of a bicyclic precursor with tert-butyl chloroformate and an amine source. The reaction conditions often include the use of a base such as triethylamine to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 1-(aminomethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield oxides, reduction may produce reduced amines, and substitution reactions can result in various substituted derivatives .

Scientific Research Applications

Tert-butyl 1-(aminomethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 1-(aminomethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

Tert-butyl 1-(aminomethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate is unique due to its specific bicyclic structure and the presence of the tert-butyl group, which imparts distinct chemical and physical properties. These properties make it valuable for specific applications in research and industry .

Properties

CAS No.

1334499-04-5

Molecular Formula

C12H22N2O2

Molecular Weight

226.32 g/mol

IUPAC Name

tert-butyl 1-(aminomethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate

InChI

InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-5-4-9-6-12(9,7-13)8-14/h9H,4-8,13H2,1-3H3

InChI Key

UOJGCKCHNCCMSV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2CC2(C1)CN

Origin of Product

United States

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